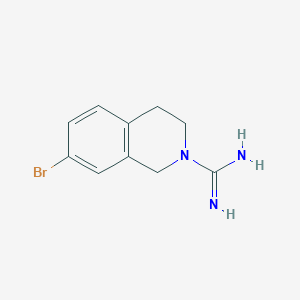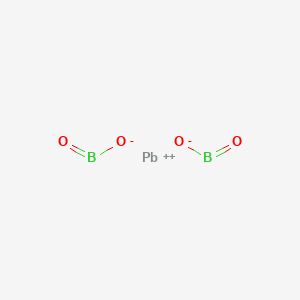
Lead metaborate
Übersicht
Beschreibung
Lead metaborate is a chemical compound with the formula ( \text{Pb(BO}_2\text{)}_2 ). It is a white crystalline powder that is primarily used in various industrial applications. This compound is known for its unique properties, including its high melting point and insolubility in water and alkalies, but solubility in nitric and hot acetic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead metaborate can be synthesized through several methods:
Fusion Method: This involves the fusion of boric acid with lead carbonate or litharge (lead monoxide).
Precipitation Method: this compound can also be formed as a precipitate when a concentrated solution of lead nitrate is mixed with an excess of borax.
Buffer-Precipitation Method: This involves the precipitation of lead ions using a boric acid/sodium hydroxide buffer (pH 9.2) in the presence of polyethylene glycol.
Industrial Production Methods: In industrial settings, this compound is typically produced using the fusion method due to its efficiency and scalability. The process involves heating boric acid and lead carbonate or litharge in a furnace until the desired compound is formed. The resulting product is then cooled and ground into a fine powder for various applications .
Analyse Chemischer Reaktionen
Lead metaborate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form lead borate compounds. This reaction typically requires an oxidizing agent and elevated temperatures.
Reduction: Reduction of this compound can yield elemental lead and boron compounds. This reaction often involves reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions. This is commonly observed in reactions with alkali metal salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing gases.
Substitution Reagents: Alkali metal salts such as sodium chloride or potassium nitrate.
Major Products Formed:
Oxidation Products: Lead borate compounds.
Reduction Products: Elemental lead and boron compounds.
Substitution Products: Various metal borates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Lead metaborate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lead borate compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, particularly in radiation shielding and imaging.
Industry: this compound is widely used in the production of glazes for pottery, porcelain, and chinaware.
Wirkmechanismus
The mechanism of action of lead metaborate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound primarily interacts with metal ions and organic molecules, facilitating various chemical reactions.
Pathways Involved: The compound can influence pathways related to oxidation-reduction reactions, substitution reactions, and complex formation with other metal ions.
Vergleich Mit ähnlichen Verbindungen
Lead metaborate can be compared with other similar compounds such as:
Sodium Metaborate: Sodium metaborate is more soluble in water compared to this compound and is commonly used in different industrial applications.
Potassium Metaborate: Similar to sodium metaborate, potassium metaborate is also more soluble in water and is used in various chemical processes.
Lithium Metaborate: Lithium metaborate is known for its high solubility and is often used in analytical chemistry for sample preparation.
Uniqueness of this compound:
Insolubility: Unlike its sodium and potassium counterparts, this compound is insoluble in water, making it suitable for applications where water solubility is undesirable.
High Melting Point: this compound has a higher melting point, which makes it useful in high-temperature applications.
Radiation Shielding: Its ability to absorb radiation makes it valuable in medical and industrial applications where radiation shielding is required.
This compound’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
lead(2+);oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO2.Pb/c2*2-1-3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPSOOVFTBGHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014511 | |
| Record name | Lead metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Lead metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14720-53-7 | |
| Record name | Lead metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead metaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8919V1GL3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


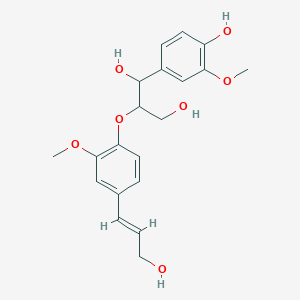
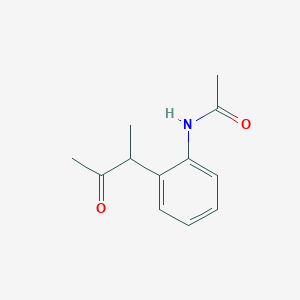
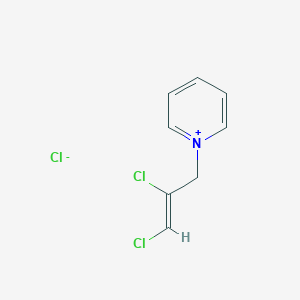
![2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE](/img/structure/B86775.png)
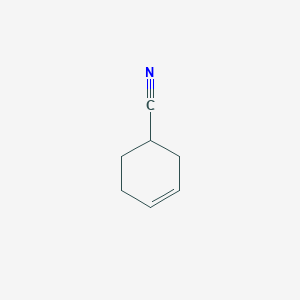
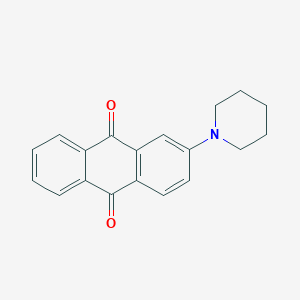
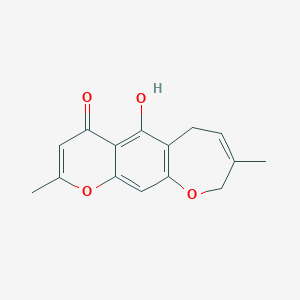
![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
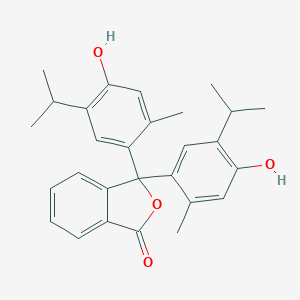
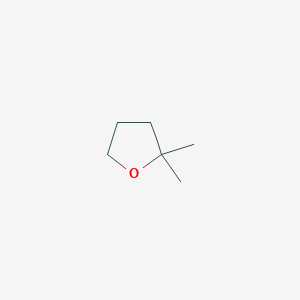
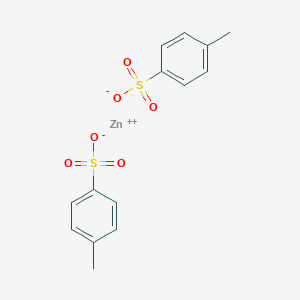
![Dibenzo[b,E]oxepine-6,11-dione](/img/structure/B86799.png)

